2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Description
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a nitro-substituted derivative of the dibenzo[b,f][1,5]diazocine scaffold. This compound features two nitro (-NO₂) groups at the 2,8-positions and phenyl groups at the 6,12-positions.
Properties
IUPAC Name |
2,8-dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O4/c31-29(32)19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30(33)34)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGTVRNISVAMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. One common method includes the nitration of 6,12-diphenyldibenzo[b,f][1,5]diazocine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 8 positions.
Industrial Production Methods
While specific industrial production methods for 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2,8-diamino-6,12-diphenyldibenzo[b,f][1,5]diazocine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and modulation of signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features
- Rigidity and Planarity: Unlike Tröger’s base (a methano-bridged diazocine), non-bridged diazocines like 2,8-dinitro derivatives exhibit planar aromatic systems, enhancing π-π stacking interactions .
- Chlorine/Bromine: Halogen substituents improve stability and are common in pharmaceutical intermediates (e.g., 2,8-dichloro analogue: CAS 3646-61-5) . Methano Bridge (Tröger’s Base): Introduces chirality and a rigid V-shaped structure, enabling applications in enantioselective catalysis and gas separation membranes .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Inferred based on nitro group properties.
Stability and Challenges
- Thermal Stability : Nitro groups may reduce thermal stability compared to halogenated analogues, necessitating careful handling.
- Synthetic Complexity : Nitration reactions require precise control to avoid side products or decomposition.
Biological Activity
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS Number: 5688-65-3) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is , featuring two nitro groups at the 2 and 8 positions that significantly influence its reactivity and biological interactions. The compound's structure allows for various chemical transformations, which can lead to different biological effects.
Synthesis Methods
The synthesis of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. A common method includes:
- Nitration : The precursor compound (6,12-diphenyldibenzo[b,f][1,5]diazocine) undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective introduction of nitro groups at the desired positions.
The biological activity of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is primarily attributed to its ability to interact with various biomolecules. The nitro groups facilitate redox reactions and can lead to the formation of reactive intermediates that may inhibit or activate specific enzymes or signaling pathways in cells.
Antimicrobial Activity
Recent studies have indicated that derivatives of nitro compounds exhibit antimicrobial properties. While specific data on 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is limited, related compounds have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity associated with nitro-substituted compounds. For instance, compounds similar to 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine have been tested against cancer cell lines. Results suggest that these compounds can induce apoptosis through oxidative stress mechanisms.
Study on Anticancer Properties
A notable study explored the anticancer potential of nitro-substituted dibenzo compounds. Researchers observed that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the importance of the nitro group in enhancing biological activity.
Environmental Impact Assessment
Research has also focused on the environmental degradation pathways of similar nitro compounds. For example, microbial degradation studies revealed that certain bacteria could utilize nitro compounds as a nitrogen source while transforming them into less harmful metabolites. This indicates potential bioremediation applications for compounds like 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine | Antimicrobial & Anticancer | Enzyme inhibition & Apoptosis |
| 2,4-Dinitrophenol | Metabolic disruptor | Uncoupling oxidative phosphorylation |
| Picric Acid | Toxicity & Biodegradation | Nitrogen source for microbes |
Q & A
Q. What are the key synthetic challenges in preparing 2,8-dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine, and how can they be addressed methodologically?
The synthesis of this compound involves constructing a strained dibenzo[b,f][1,5]diazocine core with nitro and phenyl substituents. Key challenges include:
- Regioselective nitration : Ensuring nitro groups occupy the 2,8-positions requires careful control of reaction conditions (e.g., nitrating agents, temperature). Mixed acid (HNO₃/H₂SO₄) or acetyl nitrate may be used under controlled temperatures (0–5°C) to avoid over-nitration .
- Cyclization efficiency : The diazocine ring formation often suffers from low yields due to steric hindrance from phenyl groups. Microwave-assisted synthesis or high-dilution conditions can improve cyclization efficiency .
- Purification : Column chromatography with gradients of dichloromethane/hexane (e.g., 1:9 to 9:1) is typically required to isolate the product from unreacted intermediates .
Q. How can crystallographic data validate the structural integrity of 2,8-dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the molecular geometry. Key parameters include:
- Unit cell dimensions : Monoclinic symmetry (space group P2₁/n) with cell parameters a = 11.559 Å, b = 10.957 Å, c = 28.976 Å, β = 100.08° .
- Bond angles and torsion angles : For example, the C–N–C bond angle in the diazocine ring typically ranges from 118.8° to 121.5°, while nitro group torsion angles (C–NO₂) should align with theoretical values (±5° deviation) .
- Hydrogen bonding : Absence of strong intermolecular hydrogen bonds (e.g., N–H···O) indicates weak crystal packing forces, consistent with low melting points (~135–260°C for analogous derivatives) .
Advanced Research Questions
Q. How do electronic effects of nitro and phenyl substituents influence the reactivity of 2,8-dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine in nucleophilic aromatic substitution (SNAr)?
The nitro groups at positions 2 and 8 act as strong electron-withdrawing groups (EWGs), activating the aromatic ring toward SNAr. Methodological considerations include:
- Kinetic vs. thermodynamic control : Nitro groups direct incoming nucleophiles to para positions, but steric hindrance from phenyl groups may favor meta substitution. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices .
- Leaving group optimization : Fluoride or chloride substituents adjacent to nitro groups enhance reactivity. For example, replacing hydrogen with fluorine at position 4 increases the rate of SNAr by 10-fold in similar systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, while protic solvents (e.g., ethanol) may deactivate the substrate via hydrogen bonding .
Q. What contradictions exist in reported spectroscopic data for dibenzo[b,f][1,5]diazocine derivatives, and how can they be resolved?
Discrepancies in NMR and IR spectra often arise due to:
- Conformational flexibility : The diazocine ring can adopt boat or chair conformations, leading to split signals in ¹H NMR. Variable-temperature NMR (VT-NMR) experiments between −50°C and 100°C can identify dynamic processes .
- Tautomerism : Prototropic shifts in NH-containing derivatives (e.g., 5,11-methano analogs) produce multiple signals. Deuterium exchange experiments or ¹⁵N-labeled studies clarify tautomeric equilibria .
- Crystallographic vs. solution-state data : SCXRD provides static structures, while solution-phase data (NMR) reflect dynamic averaging. Cross-validating with computational models (e.g., Gaussian09) reconciles these differences .
Q. How can environmental degradation pathways of 2,8-dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine be modeled experimentally?
Designing degradation studies requires:
- Photolysis experiments : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor nitro group reduction to amine derivatives via LC-MS and track half-lives .
- Microbial degradation : Use soil microcosms enriched with Pseudomonas spp. or Rhodococcus spp. to assess nitroreductase activity. GC-MS analysis identifies intermediates like hydroxylamines or azoxy compounds .
- Theoretical modeling : Employ QSAR models to predict biodegradability based on lipophilicity (logP) and electronic parameters (HOMO-LUMO gaps). Experimental data can refine these models .
Q. Methodological Frameworks
Q. What theoretical frameworks guide the design of 2,8-dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine-based materials?
Research should align with:
- Frontier Molecular Orbital (FMO) Theory : Predicting reactivity via HOMO (nucleophilic sites) and LUMO (electrophilic sites) distributions. For example, nitro groups lower LUMO energies, enhancing electron-accepting capacity .
- Crystal Engineering : Leveraging weak interactions (π-π stacking, van der Waals) to design cocrystals or coordination polymers. SCXRD data from analogs (e.g., dimethyl 2,8-diacetate derivatives) reveal packing motifs .
- Retrosynthetic Analysis : Deconstructing the molecule into simpler precursors (e.g., o-phenylenediamine derivatives) to optimize synthetic routes .
Q. How can computational chemistry resolve contradictions in experimental data for this compound?
- Molecular Dynamics (MD) Simulations : Simulate solution-phase behavior to explain NMR signal splitting or unexpected coupling constants .
- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR/Raman) and compare with experimental spectra to assign ambiguous peaks .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) if the compound is explored for medicinal applications. Validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
